![molecular formula C16H16N2O3 B12632811 1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-24-6](/img/structure/B12632811.png)
1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound that features both a nitrophenyl group and a phenylethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the following steps:
Amine Alkylation: The reaction of a nitrophenyl compound with a phenylethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Major Products
Reduction: 1-(4-Aminophenyl)-2-[(2-phenylethyl)amino]ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Materials Science: In the development of novel materials with specific electronic properties.
Biology: As a probe for studying biological pathways involving nitro and amine groups.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)-2-aminoethan-1-one: Lacks the phenylethyl group.
1-(4-Aminophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: The nitro group is reduced to an amine.
Uniqueness
1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is unique due to the presence of both a nitrophenyl group and a phenylethylamine moiety, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
920804-24-6 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C16H16N2O3/c19-16(14-6-8-15(9-7-14)18(20)21)12-17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2 |
InChI-Schlüssel |
UCYQUPNCDDXBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


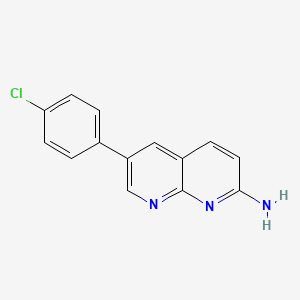
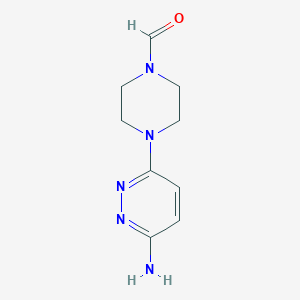
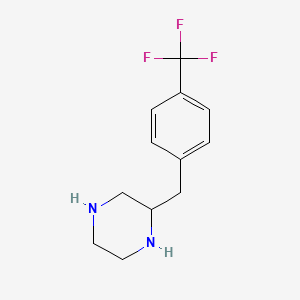

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)

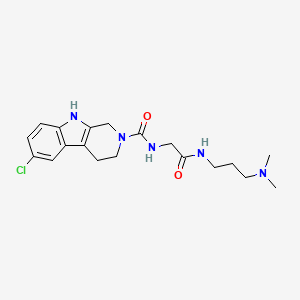
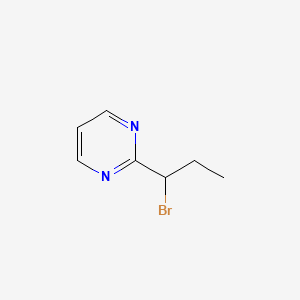
![2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12632784.png)
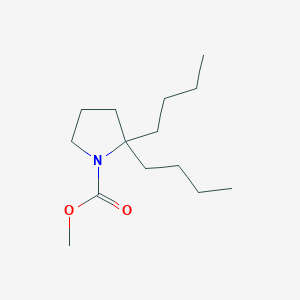
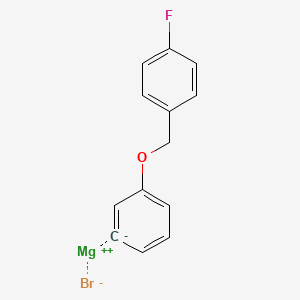

![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)
